Cas no 24344-12-5 (2-(2,4,6-trimethylphenyl)methyloxirane)

2-(2,4,6-Trimethylphenyl)methyloxirane is a specialized epoxide compound featuring a trimethylphenyl substituent, which enhances its reactivity and stability in synthetic applications. This compound is particularly valuable in organic synthesis, serving as a versatile intermediate for the preparation of more complex molecules, including pharmaceuticals and fine chemicals. Its oxirane ring offers a reactive site for nucleophilic or electrophilic ring-opening reactions, enabling selective functionalization. The steric hindrance provided by the 2,4,6-trimethylphenyl group contributes to controlled reactivity, reducing side reactions. Suitable for use in controlled environments, this compound is handled under inert conditions to preserve its integrity. Its structural features make it a useful building block for advanced chemical synthesis.
2-(2,4,6-trimethylphenyl)methyloxirane structure
24344-12-5 structure
Product Name:2-(2,4,6-trimethylphenyl)methyloxirane
CAS No:24344-12-5
MF:C12H16O
MW:176.254843711853
CID:1419808
PubChem ID:14045724
Update Time:2025-11-06

2-(2,4,6-trimethylphenyl)methyloxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, [(2,4,6-trimethylphenyl)methyl]-
    • 2-[(2,4,6-trimethylphenyl)methyl]oxirane
    • 2-(2,4,6-trimethylphenyl)methyloxirane
    • DTXSID70554964
    • 24344-12-5
    • EN300-1825169
    • Inchi: 1S/C12H16O/c1-8-4-9(2)12(10(3)5-8)6-11-7-13-11/h4-5,11H,6-7H2,1-3H3
    • InChI Key: ZDQPWBHSHTVNNG-UHFFFAOYSA-N
    • SMILES: O1CC1CC1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 176.12018
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • PSA: 12.53

2-(2,4,6-trimethylphenyl)methyloxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1825169-1g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
1g
$770.0 2023-09-19
Enamine
EN300-1825169-5g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
5g
$2235.0 2023-09-19
Enamine
EN300-1825169-10g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
10g
$3315.0 2023-09-19
Enamine
EN300-1825169-0.05g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1825169-0.1g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1825169-0.25g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
0.25g
$708.0 2023-09-19
Enamine
EN300-1825169-0.5g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1825169-1.0g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
1g
$770.0 2023-06-01
Enamine
EN300-1825169-2.5g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1825169-5.0g
2-[(2,4,6-trimethylphenyl)methyl]oxirane
24344-12-5
5g
$2235.0 2023-06-01

Additional information on 2-(2,4,6-trimethylphenyl)methyloxirane

Introduction to 2-(2,4,6-trimethylphenyl)methyloxirane (CAS No. 24344-12-5)

2-(2,4,6-trimethylphenyl)methyloxirane, also known by its CAS number 24344-12-5, is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique epoxide structure and the presence of a substituted benzene ring, which imparts it with a range of chemical properties and reactivity profiles that make it an essential building block in various synthetic pathways.

The molecular formula of 2-(2,4,6-trimethylphenyl)methyloxirane is C10H14O. Its molecular weight is approximately 150.21 g/mol. The compound is a colorless liquid at room temperature and has a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but is insoluble in water. These physical properties make it suitable for use in a variety of laboratory and industrial settings.

In the realm of chemical synthesis, 2-(2,4,6-trimethylphenyl)methyloxirane serves as a valuable intermediate due to its reactivity. The epoxide functional group can undergo ring-opening reactions with nucleophiles to form a wide array of products. For instance, it can react with alcohols to produce ethers or with amines to form amino alcohols. These reactions are crucial in the synthesis of complex organic molecules and polymers.

Recent research has highlighted the potential of 2-(2,4,6-trimethylphenyl)methyloxirane in pharmaceutical applications. Studies have shown that compounds derived from this epoxide can exhibit biological activities such as anti-inflammatory and anti-cancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-(2,4,6-trimethylphenyl)methyloxirane demonstrated significant cytotoxic effects against various cancer cell lines. This finding opens up new avenues for the development of novel therapeutic agents.

In materials science, 2-(2,4,6-trimethylphenyl)methyloxirane is used as a monomer for the synthesis of polymers and copolymers. The unique structure of this compound allows for the creation of polymers with tailored properties such as enhanced thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials. A recent study in Polymer Chemistry explored the use of 2-(2,4,6-trimethylphenyl)methyloxirane-based polymers in the development of high-performance coatings for industrial applications.

The safety and handling of 2-(2,4,6-trimethylphenyl)methyloxirane are important considerations for researchers and industrial users. While it is not classified as a hazardous material under most regulations, proper precautions should be taken to ensure safe handling and storage. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when working with this compound to prevent skin contact and inhalation.

In conclusion, 2-(2,4,6-trimethylphenyl)methyloxirane (CAS No. 24344-12-5) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an indispensable tool for scientists and engineers working in these fields. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd